molecular formula C14H21N3O2 B6152829 2-{1-[2-(2-methoxyethoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine CAS No. 1409178-19-3

2-{1-[2-(2-methoxyethoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine

Cat. No. B6152829
CAS RN: 1409178-19-3
M. Wt: 263.3
InChI Key:
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Description

The compound is a derivative of 2-(2-Methoxyethoxy)ethanol, also known under trade names Methyl carbitol . It is a clear, colorless, hygroscopic liquid. Structurally it is an alcohol and an ether .


Synthesis Analysis

While specific synthesis methods for the compound were not found, related compounds such as 2-(2-Methoxyethoxy)ethanol are used in industrial applications and as solvents . Another related compound, 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine, has been used as a reactant to synthesize key intermediates for the detection of palladium .


Physical And Chemical Properties Analysis

A related compound, 2-(2-Methoxyethoxy)ethanol, has a density of 1.02, a melting point of -69 °C, and a boiling point of 194 °C. It is miscible in water .

Safety and Hazards

2-(2-Methoxyethoxy)ethanol, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is flammable and can cause drying of skin by leaching fats, and is mildly irritating to the eyes .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{1-[2-(2-methoxyethoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine' involves the reaction of 2-aminoethyl-1-benzimidazole with 2-(2-methoxyethoxy)ethyl chloride, followed by reduction of the resulting intermediate with sodium borohydride.", "Starting Materials": [ "2-aminoethyl-1-benzimidazole", "2-(2-methoxyethoxy)ethyl chloride", "sodium borohydride", "methanol", "chloroform", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 2-aminoethyl-1-benzimidazole in methanol and add sodium hydroxide to adjust the pH to 9-10.", "Step 2: Add 2-(2-methoxyethoxy)ethyl chloride dropwise to the reaction mixture and stir for 24 hours at room temperature.", "Step 3: Add hydrochloric acid to the reaction mixture to adjust the pH to 2-3 and extract the product with chloroform.", "Step 4: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the intermediate product.", "Step 5: Dissolve the intermediate product in methanol and add sodium borohydride to the reaction mixture.", "Step 6: Stir the reaction mixture for 24 hours at room temperature and quench the reaction with water.", "Step 7: Extract the product with chloroform and dry the organic layer with anhydrous sodium sulfate.", "Step 8: Evaporate the solvent under reduced pressure to obtain the final product." ] }

CAS RN

1409178-19-3

Product Name

2-{1-[2-(2-methoxyethoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine

Molecular Formula

C14H21N3O2

Molecular Weight

263.3

Purity

95

Origin of Product

United States

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